2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of benzothiazole with diphenylmethyl sulfide. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Diphenylmethyl)sulfanyl]-6-ethoxy-1,3-benzothiazole
- 2-[(Diphenylmethyl)sulfanyl]-1,3-benzoxazole
- 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide
Uniqueness
2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H15NS2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C20H15NS2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)23-20-21-17-13-7-8-14-18(17)22-20/h1-14,19H |
InChI Key |
AMGNKVUQWNQBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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